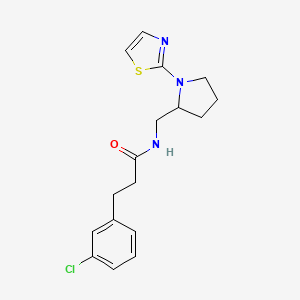

![molecular formula C18H21N3O3S B2504460 4-metoxi-3-metil-N-(2-(8-metilimidazo[1,2-a]piridin-2-il)etil)bencenosulfonamida CAS No. 868979-20-8](/img/structure/B2504460.png)

4-metoxi-3-metil-N-(2-(8-metilimidazo[1,2-a]piridin-2-il)etil)bencenosulfonamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.

BenchChem offers high-quality 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Modulación del Receptor GABA A

Las imidazopiridinas, incluido nuestro compuesto de interés, se han investigado como moduladores alostéricos positivos del receptor GABA A. Estos receptores juegan un papel crucial en el sistema nervioso central, afectando la neurotransmisión y la excitabilidad neuronal. Al modular los receptores GABA A, este compuesto puede tener implicaciones para la ansiedad, la epilepsia y otras afecciones neurológicas .

Inhibición de la Bomba de Protones

Estudios recientes han identificado imidazopiridinas como inhibidores de la bomba de protones. Estos compuestos pueden suprimir la secreción de ácido gástrico al inhibir la bomba de protones H+/K±ATPasa en el revestimiento del estómago. Esta inhibición es esencial para tratar trastornos relacionados con el ácido, como la enfermedad por reflujo gastroesofágico (ERGE) y las úlceras pépticas .

Inhibición de la Aromatasa

Las imidazopiridinas también se han explorado como inhibidores de la aromatasa. La aromatasa es una enzima involucrada en la biosíntesis de estrógenos. Al inhibir la aromatasa, estos compuestos pueden encontrar aplicaciones en afecciones relacionadas con las hormonas, incluido el tratamiento del cáncer de mama .

Propiedades Antiinflamatorias

La estructura del compuesto sugiere posibles efectos antiinflamatorios. Las imidazopiridinas podrían influir en las vías celulares relacionadas con la inflamación, lo que las hace relevantes para afecciones como la artritis reumatoide, la enfermedad inflamatoria intestinal y otros trastornos inflamatorios .

Metabolismo de Carbohidratos

Las enzimas involucradas en el metabolismo de los carbohidratos son cruciales para la producción de energía celular. Las imidazopiridinas pueden afectar estas vías, potencialmente afectando la homeostasis de la glucosa y las enfermedades metabólicas .

Investigación del Cáncer

Las imidazopiridinas se han estudiado en el contexto del cáncer. Su capacidad para influir en las vías celulares necesarias para la supervivencia y proliferación de las células cancerosas las convierte en candidatos intrigantes para el desarrollo de fármacos contra el cáncer. Se necesitan más investigaciones para explorar sus mecanismos específicos y posibles aplicaciones terapéuticas .

En resumen, el potencial farmacológico diverso de este compuesto abarca el sistema nervioso central, el sistema digestivo, la inflamación y la investigación del cáncer. Los investigadores continúan investigando su actividad biológica, métodos de síntesis y relaciones estructura-actividad . Si desea información más detallada sobre cualquiera de estas áreas, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with similar structures, such as n-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines, have been found to serve as pharmacophores for many molecules with significant biological and therapeutic value .

Mode of Action

It’s known that similar compounds, like imidazo[1,2-a]pyridines, are synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions

Biochemical Pathways

Compounds with similar structures have been associated with a broad range of biological activities, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Result of Action

Similar compounds have shown promising results in various medicinal applications .

Action Environment

It’s known that factors such as temperature, ph, and the presence of other compounds can influence the action of similar compounds .

Propiedades

IUPAC Name |

4-methoxy-3-methyl-N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O3S/c1-13-5-4-10-21-12-15(20-18(13)21)8-9-19-25(22,23)16-6-7-17(24-3)14(2)11-16/h4-7,10-12,19H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTCSAMFYYUFYDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CN2C1=NC(=C2)CCNS(=O)(=O)C3=CC(=C(C=C3)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-methyl-2-(pyrazin-2-yl)pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2504378.png)

![1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2504381.png)

![tert-butyl 2-((2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)carbamoyl)pyrrolidine-1-carboxylate](/img/structure/B2504383.png)

![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-7-(2-furyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2504384.png)

![1,7-dimethyl-3-(4-methylbenzyl)-8-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2504385.png)

![N-[(4-chlorophenyl)methyl]-4-(2-methylpropanamido)-3-(pyridin-2-yl)-1,2-thiazole-5-carboxamide](/img/structure/B2504387.png)

![2-[(3,4-Dichlorobenzyl)sulfanyl]-5-phenylpyrimidine](/img/structure/B2504388.png)

![2-(1,3-benzoxazol-2-ylsulfanyl)-N-({3-[(4-methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)acetamide](/img/structure/B2504389.png)

![rac-[(3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrol-3a-yl]methanol](/img/structure/B2504392.png)

![2-[4-(2-Methyl-3-phenyl-5-propylpyrazolo[1,5-a]pyrimidin-7-yl)piperazin-1-yl]ethanol](/img/structure/B2504399.png)